Anticancer agent 201
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Overview
Description
Anticancer agent 201, also known as ONC201, is a small molecule that has shown significant promise in the treatment of various cancers. It is a member of the imipridone class of compounds and has demonstrated p53-independent anti-cancer activity. This compound is known for its ability to induce apoptosis in tumor cells while sparing normal cells, making it a highly selective and effective anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 201 involves several steps, including the formation of the imipridone core structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as continuous flow synthesis have been explored to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 201 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its anticancer activity and selectivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced anticancer properties. These derivatives are often tested for their efficacy in inducing apoptosis in cancer cells and their selectivity towards tumor cells .
Scientific Research Applications
Anticancer agent 201 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of imipridones. In biology, it is used to investigate the mechanisms of apoptosis and the role of specific molecular targets in cancer cells. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including glioblastoma, breast cancer, and colon cancer . In industry, it is used in the development of new anticancer drugs and the optimization of production methods for existing compounds .
Mechanism of Action
The mechanism of action of Anticancer agent 201 involves the activation of the integrated stress response pathway, leading to the upregulation of the pro-apoptotic immune cytokine TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). This activation results in the induction of apoptosis in tumor cells through the engagement of death receptors DR4 and DR5. Additionally, this compound inhibits the Akt and ERK signaling pathways, further promoting apoptosis in cancer cells . The compound also reduces the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL, enhancing its pro-apoptotic effects .
Comparison with Similar Compounds
Anticancer agent 201 is unique among similar compounds due to its selective activity towards tumor cells and its ability to induce apoptosis through multiple pathways. Similar compounds include other imipridones such as ONC206 and ONC212, which share the imipridone core structure but differ in their peripheral functional groups . These compounds also exhibit anticancer activity, but this compound stands out due to its broad-spectrum efficacy and favorable safety profile .
Properties
Molecular Formula |
C34H49F3O4 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
(1R,2R,11R,14R,15R,18S,21S,22R,23R)-2,10,10,14,15-pentamethyl-7-oxo-21-propan-2-yl-5-(trifluoromethyl)-8-oxahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacos-5-ene-18-carboxylic acid |
InChI |
InChI=1S/C34H49F3O4/c1-18(2)19-10-13-33(28(39)40)15-14-31(6)21(26(19)33)8-9-24-30(5)17-20-22(34(35,36)37)16-25(38)41-27(20)29(3,4)23(30)11-12-32(24,31)7/h16,18-21,23-24,26-27H,8-15,17H2,1-7H3,(H,39,40)/t19-,20?,21+,23-,24+,26+,27?,30-,31+,32+,33-/m0/s1 |
InChI Key |
MKNAHZPJSZTVHV-LLAYSOCRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6C(C5(C)C)OC(=O)C=C6C(F)(F)F)C)C)C(=O)O |
Canonical SMILES |
CC(C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6C(C5(C)C)OC(=O)C=C6C(F)(F)F)C)C)C(=O)O |
Origin of Product |
United States |
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